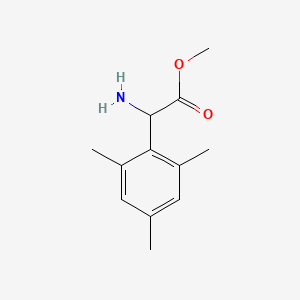

Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate

Vue d'ensemble

Description

“Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate” is a chemical compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a methyl ester group (COOCH3), an amino group (NH2), and a phenyl ring with three methyl groups attached to it .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Other physical and chemical properties such as boiling point and storage conditions are not specified in the sources I found .Applications De Recherche Scientifique

Triorganotin(IV) Complex Synthesis Triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, including compounds related to Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate, have been synthesized. These are characterized using NMR, Mossbauer, and IR spectroscopy, and their crystal structures have been reported. They exhibit polymeric structures with trigonal bipyramidal configurations (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

Monofluorinated Molecule Synthesis Related compounds like ortho-fluorophenylglycine, synthesized from 2-Amino-2-(2-fluorophenyl)acetic acid, form part of a study on monofluorinated small molecules. This research provides insights into molecular structures and hydrogen bonding in crystal formations (Burns & Hagaman, 1993).

Synthesis of Antioxidants and Xanthine Oxidase Inhibitors Studies on the synthesis of novel amino acid bearing Schiff base ligand, which is structurally related to this compound, have been conducted. These compounds have been evaluated for their antioxidant properties and xanthine oxidase inhibitory activities (Ikram, Rehman, Khan, Baker, Hofer, Subhan, Qayum, Faridoon, & Schulzke, 2015).

Stable Chromogenic Substrate Development Research on developing stable chromogenic substrates for esterases includes studying compounds like this compound. Such substrates are useful in detecting the catalytic activity of esterases in various assays (Levine, Lavis, & Raines, 2008).

Amino Acid Functionalized Schiff Base Organotin(IV) Complexes The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes have been explored. These complexes exhibit potential as anticancer drugs, showing in vitro cytotoxicity against various human tumor cell lines (Basu Baul, Basu, Vos, & Linden, 2009).

Herbicidal Activity of Methyl-Substituted Compounds The synthesis and evaluation of methyl-substituted compounds for herbicidal activity have been researched. This includes studying geometrical isomers of certain methyl-substituted compounds and their effects on broadleaf weeds in agricultural settings (Hayashi & Kouji, 1990).

Safety and Hazards

The safety information available indicates that “Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Mode of Action

It’s worth noting that compounds with similar structures have been known to interact with various biological targets, leading to a range of physiological effects .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .

Propriétés

IUPAC Name |

methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-7-5-8(2)10(9(3)6-7)11(13)12(14)15-4/h5-6,11H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDAFKBODCDJLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C(=O)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

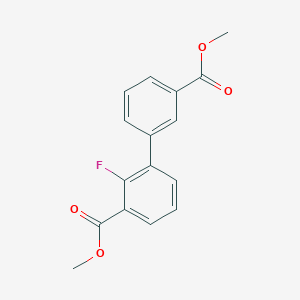

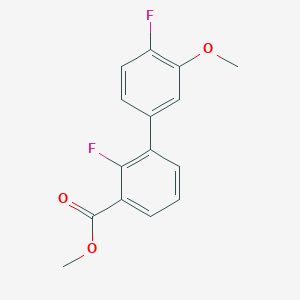

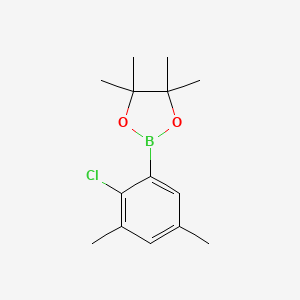

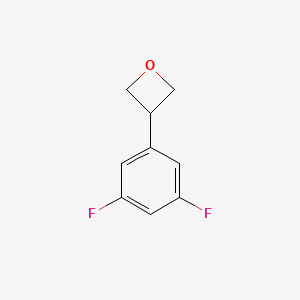

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine](/img/structure/B1427496.png)

![2-[(1-Methyl-3-piperidinyl)thio]-3-phenylquinoline hydrochloride](/img/structure/B1427498.png)

![5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B1427499.png)

![2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1427517.png)

![[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid](/img/structure/B1427518.png)